![molecular formula C19H24N4O3 B2394167 3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine CAS No. 1029776-66-6](/img/structure/B2394167.png)
3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as FPEP and belongs to the class of pyridine derivatives. FPEP has shown promising results in several studies and has been investigated for its potential use in various medical applications.
Applications De Recherche Scientifique
Corrosion Inhibition
A study conducted by Kaya et al. explored the corrosion inhibition properties of piperidine derivatives, including those similar in structure to the compound . These derivatives demonstrated significant efficiency in inhibiting the corrosion of iron, assessed through quantum chemical calculations and molecular dynamics simulations. This research suggests potential applications of such compounds in protecting metals against corrosion, especially in industrial settings (Kaya et al., 2016).
Antimycobacterial Activity
Another study by Kumar et al. described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates the potential of piperidine derivatives in developing treatments against tuberculosis, highlighting the importance of structural modifications for enhancing biological activity (Kumar et al., 2008).
Photovoltaic Applications
Chen et al. investigated alcohol-soluble conjugated polymers with pyridine incorporated at the side chains for use as cathode interfacial layers in polymer solar cells. The inclusion of pyridine improved solubility and electrical properties, enhancing the power conversion efficiency of solar cells. This research underscores the role of pyridine derivatives in improving renewable energy technologies (Chen et al., 2017).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-12-18(22-19(20-14)23-10-4-3-5-11-23)26-13-17(24)21-15-6-8-16(25-2)9-7-15/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDAYQJVRBKQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

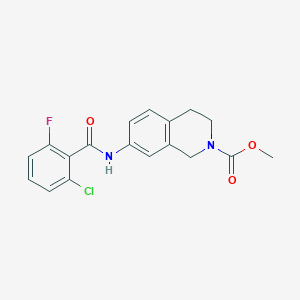
![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)

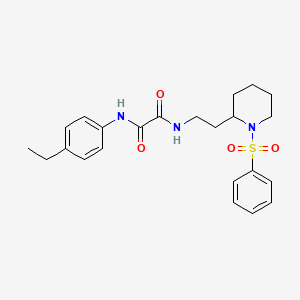

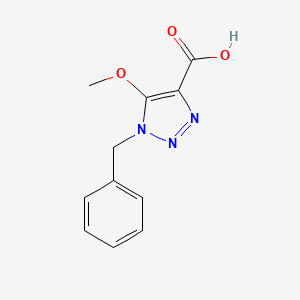
![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)


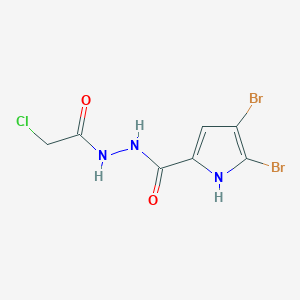
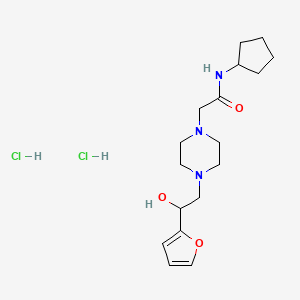


![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2394106.png)